Trimethylsulfonium methyl sulfate

Catalog No.
S1897405
CAS No.
2181-44-4
M.F
C4H12O4S2
M. Wt
188.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsulfonium methyl sulfate

CAS Number

2181-44-4

Product Name

Trimethylsulfonium methyl sulfate

IUPAC Name

methyl sulfate;trimethylsulfanium

Molecular Formula

C4H12O4S2

Molecular Weight

188.3 g/mol

InChI

InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ANXKZXRDXAZQJT-UHFFFAOYSA-M

SMILES

COS(=O)(=O)[O-].C[S+](C)C

Canonical SMILES

COS(=O)(=O)[O-].C[S+](C)C

Epoxidation Agent

  • Trimethylsulfonium methyl sulfate functions as a potent epoxidizing agent. This means it can convert aldehydes and ketones into their corresponding epoxides. Epoxides are cyclic ethers with three-membered rings and play a crucial role in organic synthesis as versatile intermediates for various chemical transformations.

  • The epoxidation reaction with trimethylsulfonium methyl sulfate often occurs under phase-transfer catalysis conditions. This technique allows the reaction to proceed efficiently between water-immiscible organic reactants and inorganic alkali metal bases like sodium hydroxide.

Advantages of Trimethylsulfonium Methyl Sulfate for Epoxidation

  • Compared to other epoxidizing reagents, trimethylsulfonium methyl sulfate offers several advantages:
    • It's a simple and efficient reagent, leading to good yields of the desired epoxides.
    • The reaction conditions are relatively mild, minimizing the risk of side reactions and decomposition of sensitive substrates.
    • The workup procedure is straightforward, allowing for easy product isolation.

Availability and Safety Considerations

  • Trimethylsulfonium methyl sulfate is commercially available from various chemical suppliers.
  • It's important to remember that trimethylsulfonium methyl sulfate can be corrosive and irritating. Always adhere to proper safety protocols when handling this reagent, including wearing appropriate personal protective equipment like gloves, goggles, and a lab coat.

Trimethylsulfonium methyl sulfate is a quaternary ammonium compound with the chemical formula C₄H₁₂O₄S₂. It is characterized by a trimethylsulfonium cation paired with a methyl sulfate anion. This compound is typically a white crystalline solid that is hygroscopic in nature, making it challenging to handle in its solid form. Its melting point ranges from 100 to 104 °C, and it is soluble in water, which enhances its utility in various

  • Corrosivity: May cause skin and eye irritation due to its acidic nature.
  • Toxicity: Data on specific toxicity is limited, but it's advisable to handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Trimethylsulfonium methyl sulfate is primarily utilized as a reagent for the methylenation of aldehydes and ketones, facilitating the formation of epoxides. The compound reacts under basic conditions, often in the presence of potassium hydroxide or sodium hydroxide, to convert carbonyl compounds into their corresponding epoxides . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the trimethylsulfonium cation, which can be generated from dimethyl sulfoxide and dimethyl sulfate .

The synthesis of trimethylsulfonium methyl sulfate can be achieved through several methods:

  • From Dimethyl Sulfide and Dimethyl Sulfate: This method involves reacting dimethyl sulfide with dimethyl sulfate under controlled conditions to yield trimethylsulfonium methyl sulfate as a product .
  • Using Dimethyl Sulfoxide: Another approach includes the reaction of dimethyl sulfoxide with dimethyl sulfate, where varying temperatures can influence the product distribution, leading to trimethylsulfonium methyl sulfate at higher temperatures .
  • Phase Transfer Catalysis: In some cases, phase transfer catalysis techniques are employed to enhance yields when reacting carbonyl compounds with trimethylsulfonium methyl sulfate in aqueous solutions .

Trimethylsulfonium methyl sulfate finds diverse applications in organic synthesis:

  • Epoxidation Reagent: It is widely used for converting aldehydes and ketones into epoxides, which are valuable intermediates in organic chemistry.
  • Synthesis of Quaternary Ammonium Compounds: The compound serves as a precursor for various quaternary ammonium derivatives.
  • Catalyst: It can act as a catalyst in certain

Interaction studies involving trimethylsulfonium methyl sulfate primarily focus on its reactivity with carbonyl compounds and its role in forming epoxides. Research indicates that the efficiency of these reactions can be influenced by factors such as solvent choice and base concentration. For instance, using an aqueous solution of potassium hydroxide significantly improves the conversion rates of carbonyl compounds to epoxides when using this reagent .

Several compounds share structural or functional similarities with trimethylsulfonium methyl sulfate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Trimethylsulfonium iodideQuaternary ammoniumMore reactive than trimethylsulfonium methyl sulfate; used for similar methylenation reactions but less stable.
Dimethyl sulfoxideSulfoxideActs as a solvent and reactant; does not possess quaternary ammonium characteristics.
Dimethyl sulfateSulfate esterHighly reactive; used primarily for methylation reactions rather than methylenation.

Trimethylsulfonium methyl sulfate stands out due to its specific application in epoxidation reactions and its relatively stable nature compared to other similar quaternary ammonium compounds .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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